molecular formula C13H22O B14460045 (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one CAS No. 74272-01-8

(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one

Cat. No.: B14460045
CAS No.: 74272-01-8
M. Wt: 194.31 g/mol
InChI Key: XFZWAFUIXSLQON-GHMZBOCLSA-N
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Description

(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one is an organic compound with a complex structure, characterized by a cyclohexanone ring substituted with methyl and methylpent-4-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and appropriate alkylating agents.

    Alkylation: The cyclohexanone undergoes alkylation with 2-methylpent-4-en-2-yl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction using chiral catalysts to obtain the desired (2S,5R) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the alkylation and reduction steps efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques like distillation, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylpent-4-en-2-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexanol: Similar structure but with an alcohol group instead of a ketone.

    (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexane: Similar structure but fully saturated without the ketone group.

Uniqueness

(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

74272-01-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H22O/c1-5-8-13(3,4)11-7-6-10(2)9-12(11)14/h5,10-11H,1,6-9H2,2-4H3/t10-,11-/m1/s1

InChI Key

XFZWAFUIXSLQON-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)CC=C

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)CC=C

Origin of Product

United States

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